molecular formula C6H4I2 B1346971 1,2-Diiodobenzene CAS No. 615-42-9

1,2-Diiodobenzene

Cat. No. B1346971
CAS RN: 615-42-9
M. Wt: 329.9 g/mol
InChI Key: BBOLNFYSRZVALD-UHFFFAOYSA-N
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Patent
US07332623B2

Procedure details

The title compound was synthesized as a yellow oil in 54% yield using 1,2-diiodobenzene and (trimethylsilyl)acetylene as the starting materials according to Method A of the above-described General Synthesis Procedures I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[I:8].[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11]>>[CH3:9][Si:10]([CH3:12])([CH3:11])[C:13]#[C:14][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[I:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Method A of the above-described General Synthesis Procedures I

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC1=C(C=CC=C1)I)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.